molecular formula C24H32ClN3O B2780898 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1216416-57-7

1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2780898
CAS No.: 1216416-57-7
M. Wt: 413.99
InChI Key: IIABYFQHUJQLGI-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-(p-tolyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C24H32ClN3O and its molecular weight is 413.99. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

Compounds with piperazine and indole derivatives serve as starting materials in alkylation and ring closure reactions to generate structurally diverse libraries. These reactions are fundamental in the discovery and development of new therapeutic agents, highlighting the versatility and reactivity of such compounds in organic synthesis (Roman, 2013).

Electrochemical Detection of DNA Interaction

Mannich base derivatives containing aromatic/heteroaromatic propanone structures, similar to the core structure of the queried compound, have been explored for their interaction with DNA. The use of electrochemical assays to study these interactions can provide insights into the mechanisms of drug-DNA interactions, which is crucial for the design of new drugs (Istanbullu et al., 2017).

Analysis Tools in Stability Tests of Psychoactive Substances

Raman spectroscopy and gas chromatography have been used as analysis tools in stability tests of synthetic psychoactive substances. This application demonstrates the importance of these compounds in developing analytical methodologies for assessing the stability and safety of chemical substances (Frączak et al., 2020).

Metabolism-Dependent Mutagenicity Studies

The metabolism-dependent mutagenicity of compounds containing piperazinyl indazole motifs has been investigated to understand the role of metabolic processes in drug-induced mutagenicity. This research underscores the significance of metabolic studies in evaluating the safety profiles of new chemical entities (Chen et al., 2006).

Pharmacological Evaluations

Novel derivatives involving piperazine and indole structures have been synthesized and evaluated for their pharmacological properties, including antidepressant and antianxiety activities. Such studies are pivotal in the discovery and optimization of new therapeutic agents (Kumar et al., 2017).

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O.ClH/c1-18-8-10-21(11-9-18)26-14-12-25(13-15-26)16-22(28)17-27-20(3)19(2)23-6-4-5-7-24(23)27;/h4-11,22,28H,12-17H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIABYFQHUJQLGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(CN3C(=C(C4=CC=CC=C43)C)C)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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